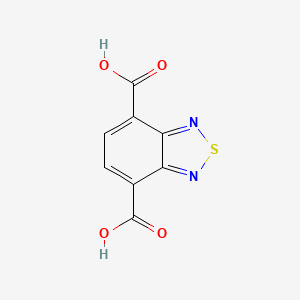

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid

Overview

Description

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid (BTD-DA, CAS 5170-41-2) is a heterocyclic compound with the molecular formula C₈H₄N₂O₄S and a molecular weight of 224.19 g/mol . The molecule features a benzothiadiazole core substituted with carboxylic acid groups at the 4- and 7-positions, conferring strong electron-withdrawing properties and enabling its use as a ligand in metal-organic frameworks (MOFs) and coordination polymers . Its synthesis typically involves hydrolysis of diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD) under basic conditions, followed by acidification to yield the dicarboxylic acid in ~85% purity .

BTD-DA exhibits fluorescence emission at 480 nm in aqueous solutions, which shifts upon coordination with metals (e.g., Zr-btdb-fcu MOF shows a 21 nm red-shift to 501 nm) . Its electrochemical behavior includes sequential one-electron reductions, forming stable radical anions detectable via EPR spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid can be synthesized through various methods. One common method involves the bromination of 2,1,3-Benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, which is then subjected to a Suzuki-Miyaura cross-coupling reaction with boronic acids to introduce the carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Halogenated benzothiadiazole derivatives.

Scientific Research Applications

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Explored for its potential in drug development due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid involves its ability to participate in electron transfer processes due to its conjugated system. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Electronic and Optical Properties

The electronic and optical properties of benzothiadiazole derivatives are highly sensitive to substituents. Key analogues include:

Table 1: Substituent Effects on Properties of Benzothiadiazole Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): Carboxylic acid (-COOH) and cyano (-CN) groups enhance electron deficiency, stabilizing radical anions and improving charge transport in MOFs and polymers .

- Aromatic Substituents: Phenyl groups in 4,7-diphenyl-BTD extend conjugation, red-shifting absorption/emission spectra and improving light-harvesting efficiency in optoelectronic devices .

- Solubility: Ester derivatives (e.g., DEBTD) exhibit higher organic solubility than BTD-DA, making them preferable intermediates for solution-phase synthesis .

Electrochemical Behavior

BTD-DA and its analogues exhibit distinct redox profiles:

- BTD-DA: Shows two sequential one-electron reductions at -1.1 V and -1.5 V (vs. Ag/AgCl), forming stable radical anions (BTD-DA⁻·) detectable via EPR .

- DCBTD: Reduces at more negative potentials (-1.2 V and -1.6 V), attributed to the stronger electron-withdrawing nature of -CN groups .

- 4,7-Diphenyl-BTD: Exhibits a single reduction peak at -1.8 V, reflecting reduced electron deficiency due to phenyl donor groups .

Figure 1: Cyclic voltammograms of BTD-DA (blue), DCBTD (red), and 4,7-diphenyl-BTD (green) in acetonitrile.

Biological Activity

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid (H2BTDC) is a heterocyclic compound characterized by its unique structural features, including a benzothiadiazole ring fused with two carboxylic acid groups. This compound has garnered attention due to its potential biological activities and applications in various fields such as organic electronics and materials science.

- Molecular Formula : C₈H₄N₂O₄S

- Molecular Weight : Approximately 224.20 g/mol

- Boiling Point : 500.7 ± 35.0 °C

- Density : 1.800 ± 0.06 g/cm³

The presence of nitrogen and sulfur in the benzothiadiazole core contributes to its electron-deficient nature, enhancing its reactivity and interaction with biological molecules.

The biological activity of H2BTDC involves its ability to participate in electron transfer processes due to its conjugated system. It can interact with various molecular targets through mechanisms such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of proteins and nucleic acids, influencing various biological pathways.

Biological Interactions

Research indicates that H2BTDC exhibits several biological activities:

- Antioxidant Activity : H2BTDC has shown potential as an antioxidant by scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Studies have reported that derivatives of benzothiadiazole compounds exhibit antimicrobial activity against various pathogens.

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling .

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study demonstrated that H2BTDC effectively reduced oxidative stress markers in cell cultures, suggesting its role as a potential therapeutic agent against oxidative damage.

-

Antimicrobial Efficacy :

- In vitro tests showed that H2BTDC exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents.

- Enzyme Interaction :

Comparative Analysis with Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 2,1,3-Benzothiadiazole | Contains a single thiadiazole ring without carboxylic groups | Less polar than the dicarboxylic derivative |

| Benzothiazole | Similar aromatic structure but lacks nitrogen-sulfur fusion | More stable and less reactive |

| 5-Methyl-2,1,3-benzothiadiazole | Methyl substitution on the benzothiadiazole ring | Altered electronic properties affecting reactivity |

| 2-Hydroxybenzothiadiazole | Hydroxyl group substitution | Enhanced solubility and potential biological activity |

The dual carboxylic acid functionality combined with the electron-deficient benzothiadiazole core enhances the reactivity of H2BTDC compared to its analogs, broadening its applicability across various fields .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid and confirming its purity?

- Methodological Answer : Synthesis typically involves solvothermal reactions using cadmium(II) salts and the ligand under controlled temperature and solvent conditions. For purity confirmation, techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and elemental analysis are critical. X-ray diffraction (XRD) can validate crystallinity, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to guidelines in safety data sheets (SDS), including wearing nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place (2–8°C) away from oxidizing agents. Emergency procedures should reference Chemtrec for spills or exposure .

Q. What analytical techniques are essential for characterizing derivatives of this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups, while mass spectrometry (MS) confirms molecular weight. For boronic ester derivatives (e.g., 2,1,3-Benzothiadiazole-4,7-diboronic acid), inductively coupled plasma mass spectrometry (ICP-MS) quantifies boron content. Solid-state UV-Vis and photoluminescence spectroscopy assess optoelectronic properties .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence the structural and electronic properties of metal-organic frameworks (MOFs)?

- Methodological Answer : The ligand's planar geometry and carboxylate groups enable the formation of Cd(II)-based MOFs with octahedral cage structures. Density functional theory (DFT) calculations can correlate ligand conformation with MOF porosity and bandgap. Structural variations (e.g., cage distortion) impact Brunauer-Emmett-Teller (BET) surface areas and adsorption capacities .

Q. What methodologies are used to analyze dual emission in MOFs incorporating this compound?

- Methodological Answer : Time-resolved photoluminescence (TRPL) spectroscopy distinguishes between ligand-centered and charge-transfer emissions. Solvatochromic studies (varying solvent polarity) and pH-dependent experiments reveal environmental effects on emission wavelengths. Computational modeling (e.g., TD-DFT) identifies electronic transitions responsible for dual emission .

Q. How is this compound integrated into conjugated polymers for photovoltaic applications?

- Methodological Answer : Suzuki-Miyaura coupling reactions link the compound’s boronic ester derivatives (e.g., 4,7-bis(pinacolatoboryl) derivatives) with thiophene-based monomers to form donor-acceptor copolymers. Optimizing alkyl side chains improves solubility and film morphology. Device performance is evaluated via current density-voltage (J-V) curves and external quantum efficiency (EQE) measurements .

Q. What computational approaches predict the spectroscopic properties of hydrogen-bonded organic frameworks (HOFs) based on this compound?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) simulates absorption and emission spectra by modeling excited-state interactions. Molecular dynamics (MD) simulations assess HOF stability under varying solvent conditions. Experimental validation includes solid-state NMR and X-ray photoelectron spectroscopy (XPS) .

Q. How do solvent polarity and environmental acidity affect the photophysical behavior of materials using this compound?

- Methodological Answer : Solvent polarity indices (e.g., ET30) correlate with emission redshift via Lippert-Mataga plots. Acidic environments protonate the benzothiadiazole core, altering electron-withdrawing effects. In situ UV-Vis and fluorescence spectroscopy under controlled pH conditions quantify these shifts .

Q. What strategies address solubility challenges in polymerization reactions involving this compound?

- Methodological Answer : Introducing solubilizing groups (e.g., branched alkyl chains) on the benzothiadiazole core enhances processability. Co-solvent systems (e.g., chloroform/1,2-dichlorobenzene) improve monomer dispersion. Monitoring reaction viscosity via gel permeation chromatography (GPC) ensures optimal molecular weight .

Q. Handling and Stability

Q. What are the key considerations for storing this compound to maintain stability?

Properties

IUPAC Name |

2,1,3-benzothiadiazole-4,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJMFMKPFLWVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.